Mometasone Furoate Impurity A

Overview

Description

Mometasone Furoate Impurity A is a known impurity associated with the corticosteroid mometasone furoate. Mometasone furoate is widely used in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety, efficacy, and stability of the drug product .

Mechanism of Action

Target of Action

Mometasone Furoate Impurity A, also known as M2A68F897F, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . Mometasone Furoate has a particularly high receptor affinity compared to other corticosteroids, 22 times higher than that of dexamethasone .

Mode of Action

Upon binding to the glucocorticoid receptor, Mometasone Furoate causes conformational changes in the receptor, leading to its separation from chaperones . The receptor then moves to the nucleus . This interaction with its targets results in changes that contribute to its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Biochemical Pathways

Mometasone Furoate primarily affects the glucocorticoid receptor pathway . By binding to the glucocorticoid receptor, it modulates the transcription of various genes involved in inflammatory responses

Pharmacokinetics

The systemic bioavailability of Mometasone Furoate is influenced by both nasal and gastrointestinal absorption . Newer glucocorticoids like mometasone furoate are reported to have oral bioavailabilities of less than 1% Even though the oral bioavailability is close to zero, nasal absorption of the drug into the bloodstream still occurs .

Result of Action

The binding of Mometasone Furoate to the glucocorticoid receptor leads to anti-inflammatory, antipruritic, and vasoconstrictive effects . These effects are beneficial in the treatment of conditions such as asthma, allergic rhinitis, nasal congestion, nasal polyps, dermatitis, and pruritus .

Action Environment

The action of Mometasone Furoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the method of administration (e.g., nasal spray, inhalation powder) can impact the drug’s efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Mometasone Furoate, the parent compound, is known to have a high receptor affinity and undergoes conformational changes when binding to a glucocorticoid receptor . It’s plausible that Mometasone Furoate Impurity A may share similar biochemical properties.

Cellular Effects

Mometasone Furoate, the parent compound, is known to have anti-inflammatory, antipruritic, and vasoconstrictive properties . It’s possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Mometasone Furoate, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It’s plausible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Mometasone Furoate, the parent compound, is known to degrade slowly into four products in serum and urine, and is metabolized rapidly and extensively in rat liver .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Mometasone Furoate, the parent compound, has been studied in animal models. For example, it has been shown to inhibit the progression of head and neck squamous cell carcinoma in rats .

Metabolic Pathways

Mometasone Furoate, the parent compound, is known to be metabolized via 6β-hydroxylation mediated primarily by CYP3A, and also biotransformed via other pathways catalyzed by other enzymes in rat liver .

Transport and Distribution

Mometasone Furoate, the parent compound, is known to be present in the stomach, intestines, and intestinal contents, suggesting biliary excretion of Mometasone Furoate and its metabolites .

Subcellular Localization

Mometasone Furoate, the parent compound, is known to move to the nucleus after binding to a glucocorticoid receptor . It’s plausible that this compound may have a similar subcellular localization.

Preparation Methods

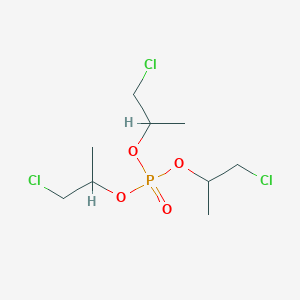

The preparation of Mometasone Furoate Impurity A involves synthetic routes that are typically derived from the manufacturing process of mometasone furoate itself. The synthesis often includes steps such as acylation, chlorination, and esterification. Specific reaction conditions, such as the use of acetonitrile and phosphate buffers, are employed to achieve the desired impurity profile . Industrial production methods focus on optimizing these reactions to ensure the impurity is present within acceptable limits as defined by regulatory guidelines .

Chemical Reactions Analysis

Mometasone Furoate Impurity A undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.

Reduction: This process can reduce ketone or aldehyde groups to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mometasone Furoate Impurity A is primarily studied in the context of pharmaceutical research. Its presence and quantification are crucial for:

Analytical Method Development: Ensuring accurate detection and quantification of impurities in drug formulations.

Toxicological Studies: Assessing the safety profile of the impurity.

Stability Studies: Understanding the stability of mometasone furoate formulations under various conditions. In addition, it can be used as a reference standard in quality control laboratories to ensure the consistency and safety of mometasone furoate products.

Comparison with Similar Compounds

Mometasone Furoate Impurity A can be compared with other known impurities of mometasone furoate, such as:

- Mometasone Furoate Impurity B

- Mometasone Furoate Impurity C

- Mometasone Furoate Impurity D Each impurity has a unique structure and formation pathway, which can influence the overall impurity profile of the drug product. This compound is unique in its specific synthetic route and the conditions under which it forms .

Properties

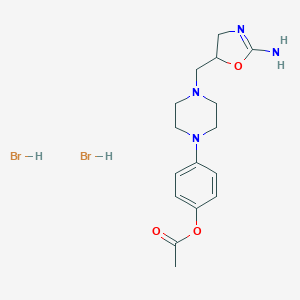

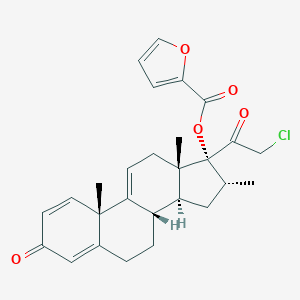

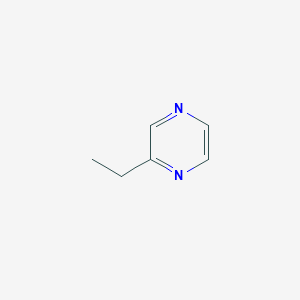

IUPAC Name |

[(8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClO5/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJLBVBYMSNTPZ-XACSLSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83880-65-3 | |

| Record name | 21-Chloro-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-CHLORO-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-17-YL FURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A68F897F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the advantages of using supercritical fluid chromatography (SFC) for analyzing Mometasone Furoate impurities compared to traditional methods?

A1: While the provided research abstract [] doesn't directly compare SFC to other methods, it highlights the development of an "orthogonal method" for impurity analysis. Orthogonality in analytical chemistry implies using a technique fundamentally different from the primary method. This suggests SFC offers unique selectivity or separation capabilities for Mometasone Furoate impurities that might be advantageous over traditional techniques like HPLC. SFC often boasts faster separations due to higher analyte diffusivity in supercritical fluids and can be more environmentally friendly due to reduced solvent consumption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

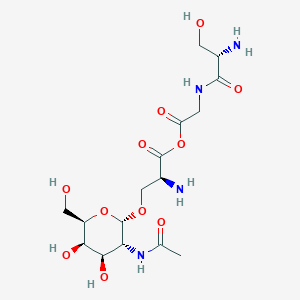

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

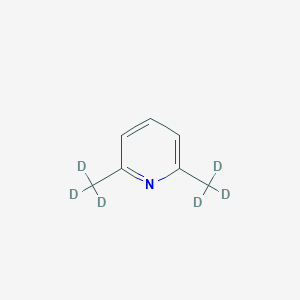

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)